2-isocyanatoacetonitrile
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Overview
Description
2-Isocyanatoacetonitrile is an organic compound with the molecular formula C₃H₂N₂O. It is characterized by the presence of both an isocyanate group (-NCO) and a nitrile group (-CN). This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatoacetonitrile can be synthesized through various methods. One common approach involves the reaction of isonitriles with dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst. This reaction proceeds efficiently at low temperatures and produces volatile byproducts .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method entails the reaction of amines with phosgene (COCl₂) to form isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates formed from nitro-amino compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatoacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reactions with alcohols and amines typically occur under mild conditions, often at room temperature.
Major Products:
Oxidation: Oxides of the original compound.
Reduction: Primary amines.
Substitution: Urethanes and ureas.
Scientific Research Applications
2-Isocyanatoacetonitrile has diverse applications in scientific research:
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques.
Industry: It is used in the production of polyurethanes, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-isocyanatoacetonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is utilized in forming urethane and urea linkages, which are essential in various industrial applications .
Comparison with Similar Compounds
Phenyl isocyanate: Similar in reactivity but differs in the presence of a phenyl group.
Methyl isocyanate: Similar in structure but has a methyl group instead of a nitrile group.
Ethyl isocyanate: Similar in structure but has an ethyl group instead of a nitrile group.
Uniqueness: 2-Isocyanatoacetonitrile is unique due to the presence of both an isocyanate and a nitrile group, which imparts distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to other isocyanates .
Properties
IUPAC Name |
2-isocyanatoacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O/c4-1-2-5-3-6/h2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWVJYRUMXFJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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